![molecular formula C20H45ClN2O3Si B12543205 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride CAS No. 843664-65-3](/img/structure/B12543205.png)
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. It is characterized by the presence of an imidazolidin-1-ium core, an octyl group, and a triethoxysilylpropyl group. This compound is notable for its unique combination of organic and inorganic components, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride typically involves the reaction of 1-octylimidazole with 3-chloropropyltriethoxysilane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide, acetate, or other anions.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silicate networks.
Common Reagents and Conditions:
Nucleophiles: Hydroxide, acetate, and other anions.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Typically carried out at elevated temperatures to promote the formation of siloxane bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted imidazolidin-1-ium salts can be formed.
Hydrolysis Products: Silanol derivatives.
Condensation Products: Siloxane networks.
Applications De Recherche Scientifique
1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride exerts its effects is primarily based on its ability to interact with various molecular targets through ionic and covalent bonding. The triethoxysilyl group can form strong bonds with silicate surfaces, while the imidazolidin-1-ium core can interact with organic molecules through ionic interactions. These properties make it a versatile compound for modifying surfaces and enhancing the properties of materials .
Comparaison Avec Des Composés Similaires
1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride: Similar structure but with a methyl group instead of an octyl group.
1-Octyl-3-[3-(trimethoxysilyl)propyl]imidazolidin-1-ium chloride: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
Uniqueness: 1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride is unique due to its combination of an octyl group and a triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both organic and inorganic interactions are required .
Propriétés
Numéro CAS |
843664-65-3 |
|---|---|
Formule moléculaire |
C20H45ClN2O3Si |
Poids moléculaire |
425.1 g/mol |
Nom IUPAC |
triethoxy-[3-(3-octylimidazolidin-3-ium-1-yl)propyl]silane;chloride |
InChI |
InChI=1S/C20H44N2O3Si.ClH/c1-5-9-10-11-12-13-15-21-17-18-22(20-21)16-14-19-26(23-6-2,24-7-3)25-8-4;/h5-20H2,1-4H3;1H |
Clé InChI |
ACRHQPUBTAKBOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[NH+]1CCN(C1)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


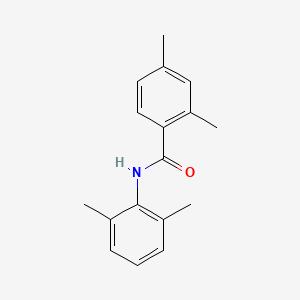

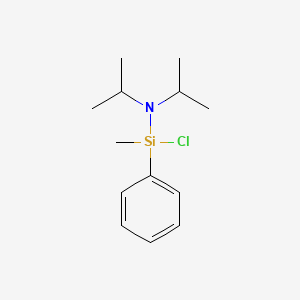
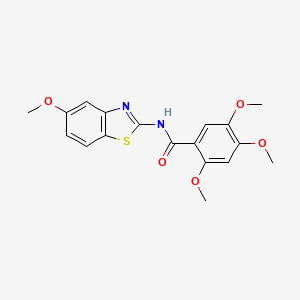
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
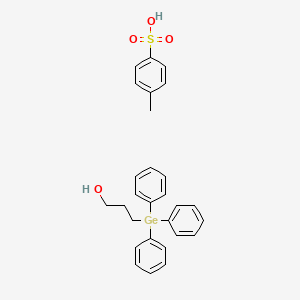
![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

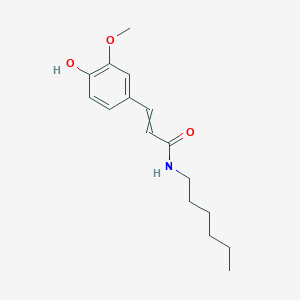
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)


